
2-(1-Chloroethyl)-5-phenyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloroethyl)-5-phenyl-1,3-oxazole is a heterocyclic compound with a five-membered ring containing two carbon atoms, one nitrogen atom, and two oxygen atoms. It has a molecular formula of C9H7ClNO2 and a molecular weight of 188.6 g/mol. It is an aromatic compound and is found in a variety of products, including pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
Coordination Chemistry and Synthetic Applications
Oxazole ligands, including compounds related to 2-(1-Chloroethyl)-5-phenyl-1,3-oxazole, have been extensively used in coordination chemistry. Gómez, Muller, and Rocamora (1999) highlighted the versatility of oxazoline ligands in transition metal-catalyzed asymmetric syntheses due to their attractive characteristics such as ease of ligand design, straightforward synthesis, and modulation of chiral centers (Gómez, M., Muller, G., & Rocamora, M., 1999). Similarly, Williams and Fu (2010) developed a general methodology for synthesizing 2,5-disubstituted-1,3-oxazoles, demonstrating the reactivity of C-5 carbanion with various electrophiles for the synthesis of complex oxazole structures (Williams, D. R., & Fu, L., 2010).
Drug Discovery and Biological Applications
The oxazole ring is a crucial structural motif in drug discovery due to its presence in compounds with significant biological activities. The work by Kolb and Sharpless (2003) on click chemistry emphasized the utility of oxazole derivatives in various aspects of drug discovery, ranging from lead finding to proteomics (Kolb, H., & Sharpless, K. B., 2003). Furthermore, Harris et al. (2005) identified 2-anilino-5-phenyloxazole derivatives as potent inhibitors of VEGFR2 kinase, showcasing the medicinal relevance of oxazole derivatives (Harris, P. A., et al., 2005).
Propriétés
IUPAC Name |
2-(1-chloroethyl)-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYHBDYRUCDABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-phenyl-1,3-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2729914.png)
![4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2729915.png)
![N-[3-[2-(Methylamino)-2-oxoethyl]phenyl]prop-2-enamide](/img/structure/B2729918.png)
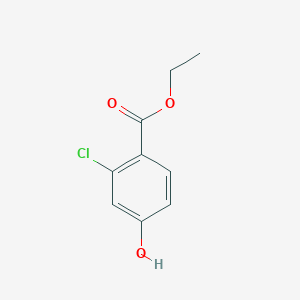


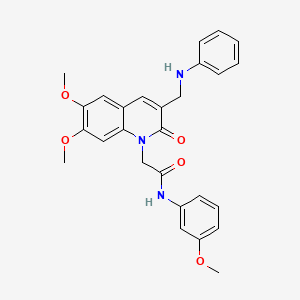

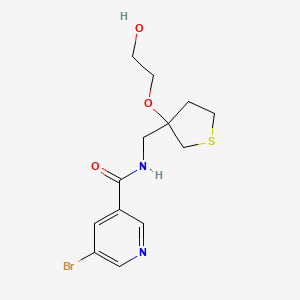
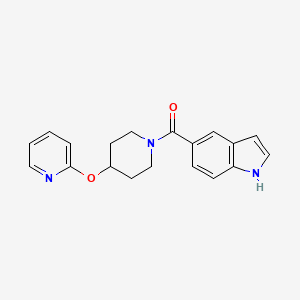
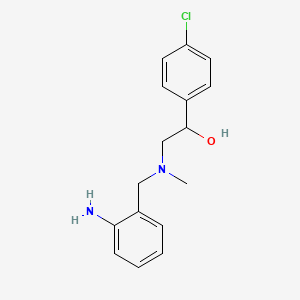
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B2729933.png)
![4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2729935.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2729936.png)